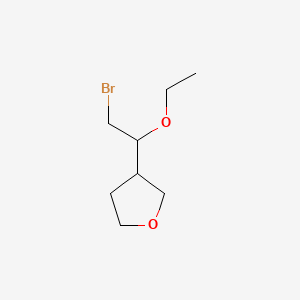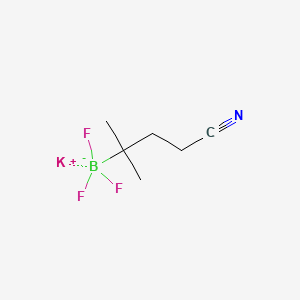
1-(4-Bromo-2-thienyl)cyclopropanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-bromothiophen-2-yl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a bromothiophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophenyl group. Common synthetic routes include:
Cyclopropanation: Starting with a suitable alkene, cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Bromothiophenyl Introduction: The bromothiophenyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate bromothiophenyl precursors.
Industrial Production Methods: Industrial production of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(4-bromothiophen-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromothiophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities or cellular processes.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a scaffold for drug design.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of [1-(4-bromothiophen-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The bromothiophenyl group may interact with biological macromolecules, influencing their function. The cyclopropyl group can introduce strain into the molecular structure, affecting its reactivity and interactions.
Comparación Con Compuestos Similares
- [1-(4-bromophenyl)cyclopropyl]methanol
- [1-(4-chlorothiophen-2-yl)cyclopropyl]methanol
- [1-(4-methylthiophen-2-yl)cyclopropyl]methanol
Comparison:
- Structural Differences: The presence of different substituents (bromine, chlorine, methyl) on the thiophenyl group.
- Reactivity: Variations in reactivity due to the electronic effects of the substituents.
- Applications: Differences in applications based on the unique properties imparted by the substituents.
Propiedades
Fórmula molecular |
C8H9BrOS |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrOS/c9-6-3-7(11-4-6)8(5-10)1-2-8/h3-4,10H,1-2,5H2 |
Clave InChI |
VMWIBQPLCHYRCE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
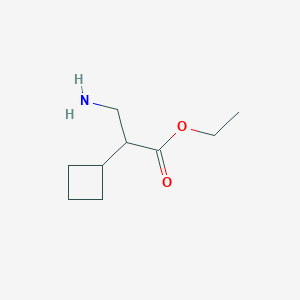
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)

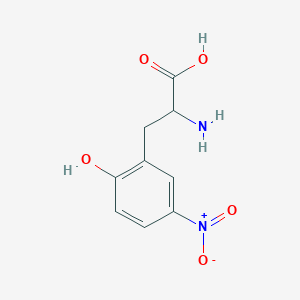
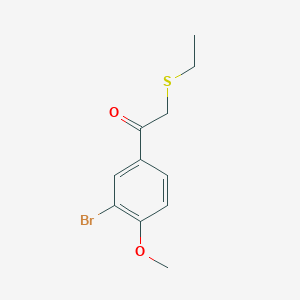
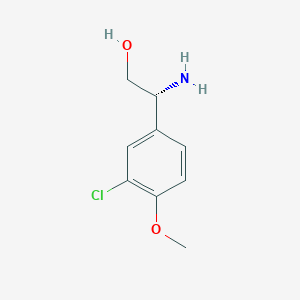
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
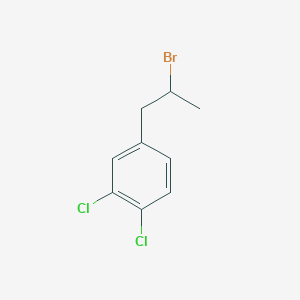
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)

